4-Chloro-2-fluoro-6-hydroxybenzamide
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Overview
Description
4-Chloro-2-fluoro-6-hydroxybenzamide is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . It is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a benzamide core. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and salicylic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 4-chloro-2-fluoroaniline and the carboxylic acid group of salicylic acid.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-2-fluoro-6-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or reduced to an alkane using reducing agents like lithium aluminum hydride.
Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
4-Chloro-2-fluoro-6-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications includes its use as a lead compound in drug discovery programs.
Industry: In industrial settings, it is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-hydroxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Chloro-2-fluoro-6-hydroxybenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-chloro-2-fluorobenzamide and 4-chloro-2-fluoro-6-methoxybenzamide share structural similarities but differ in their functional groups.
Uniqueness: The presence of the hydroxy group in this compound distinguishes it from its analogs.
Properties
CAS No. |
1110662-23-1 |
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Molecular Formula |
C7H5ClFNO2 |
Molecular Weight |
189.57 g/mol |
IUPAC Name |
4-chloro-2-fluoro-6-hydroxybenzamide |
InChI |
InChI=1S/C7H5ClFNO2/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2,11H,(H2,10,12) |
InChI Key |
IUFRXGFCSWGYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)N)F)Cl |
Origin of Product |
United States |
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